![molecular formula C6H4BrN3O B1523980 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1086064-44-9](/img/structure/B1523980.png)
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
描述
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a hydroxyl group at the 3-position .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can be further reacted with various reagents to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group at the 3-position can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 5-position .
科学研究应用
Structural Characteristics
- IUPAC Name : 5-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
- Molecular Formula :
- Molecular Weight : 214.02 g/mol
- CAS Number : 1086064-44-9
Physical Properties
Property | Value |
---|---|
Appearance | Powder |
Storage Temperature | Room temperature |
Hazard Statements | H302-H315-H319-H335 |
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has been investigated for its potential as a tropomyosin receptor kinase (TRK) inhibitor . TRKs are critical in various cancers, including:
- Colorectal cancer
- Non-small cell lung cancer
- Glioblastoma
Inhibition of TRK can disrupt cancer cell proliferation and survival, making this compound a candidate for targeted cancer therapies.
Synthesis of Heterocyclic Compounds
This compound serves as a building block in the synthesis of various heterocyclic compounds that exhibit biological activities. Its unique structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.
Material Science
In the industrial sector, this compound is used in the development of new materials. Its chemical properties make it suitable for applications in pharmaceuticals and other specialty chemicals.
Chemical Reactions
The compound undergoes various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced with other functional groups.
- Oxidation and Reduction Reactions : The hydroxyl group can be oxidized to form ketones or reduced to form alcohols.
These reactions expand its utility in synthetic organic chemistry.
Case Study 1: TRK Inhibition
A study published in Journal of Medicinal Chemistry explored the efficacy of this compound as a TRK inhibitor. The results demonstrated significant inhibition of TRK activity in vitro and highlighted its potential as a therapeutic agent for TRK-driven cancers.
Case Study 2: Synthesis of Derivatives
Research conducted by Smith et al. (2022) detailed the synthesis of various derivatives from this compound. The derivatives exhibited enhanced biological activity compared to the parent compound, suggesting avenues for drug development.
作用机制
The mechanism of action of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets such as TRKs. These kinases are associated with the proliferation and differentiation of cells. The compound inhibits the activity of TRKs by binding to their active sites, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival . This inhibition is crucial for its potential use in cancer therapy .
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substituents at various positions.
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol: This compound has a fluorine atom instead of a bromine atom at the 5-position.
Uniqueness: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the bromine atom at the 5-position and the hydroxyl group at the 3-position contributes to its specific interactions with molecular targets .
生物活性
Overview
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound belonging to the pyrazolopyridine family. Its structure features a bromine atom at the 5-position and a hydroxyl group at the 3-position, which are critical for its biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurodegenerative disorders.
- Molecular Formula : C₆H₄BrN₃O
- Molecular Weight : 214.02 g/mol
- CAS Number : 1086064-44-9
- IUPAC Name : 5-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Property | Value |
---|---|
Appearance | Powder |
Storage Temperature | Room temperature |
The biological activity of this compound is primarily attributed to its interaction with molecular targets through hydrogen bonding and pi-stacking interactions. It has been identified as a potential inhibitor of tropomyosin receptor kinases (TRK), which play a significant role in various cancers including colorectal cancer and glioblastoma .
Anticancer Properties
Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer activity. For instance:
- Compounds similar to this compound have demonstrated micromolar IC₅₀ values against various cancer cell lines .
- Specific derivatives have been reported to induce cell cycle arrest and apoptosis in HeLa and MCF7 cancer cell lines .
Case Study Example :
A study evaluated the anticancer potency of several pyrazolo[3,4-b]pyridine derivatives against HCT-116 cells. The most active compound showed a notable reduction in cell viability and was linked to the inhibition of CDK2 and CDK9 activity .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Compounds from this class have shown inhibitory activity against monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative disorders such as Parkinson's disease .
Comparative Analysis with Related Compounds
The biological activities of this compound can be contrasted with other similar compounds:
Compound | Biological Activity | IC₅₀ Value (µM) |
---|---|---|
This compound | TRK inhibitor; neuroprotective | TBD |
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-one | Anticancer; MAO-B inhibitor | TBD |
1H-pyrazolo[3,4-b]pyridine derivatives | Anticancer; CDK inhibition | TBD |
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves bromination of pyrazolo-pyridine precursors. For example, bromine introduction can be achieved via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions. Key intermediates, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, are purified using silica gel chromatography (heptane/ethyl acetate gradients) and characterized via H NMR and C NMR to confirm regioselectivity and purity . For instance, H NMR peaks at δ 8.55–8.89 ppm (pyridine protons) and δ 12.40 ppm (NH) are diagnostic for structural validation .
Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 7.4–8.9 ppm, NH signals >12 ppm). C NMR confirms carbon frameworks (e.g., carbonyl carbons at δ 185 ppm in aldehyde derivatives) .
- LC-MS : Validates molecular weight (e.g., [M+H] at m/z 227.0 for 5-bromo derivatives) and detects impurities .
- HPLC : Ensures >95% purity using reverse-phase columns (acetonitrile/water mobile phases) .
Advanced Research Questions
Q. How does the bromine substituent influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura reactions). Electron-withdrawing effects from bromine enhance oxidative addition with Pd(0) catalysts (e.g., Pd(PPh)), enabling aryl boronic acid couplings at positions 3 or 5 of the pyrazolo-pyridine core. Optimal conditions include toluene/ethanol solvents, KCO base, and 100–120°C heating, yielding 58–96% products . However, steric hindrance from adjacent substituents may reduce efficiency, necessitating catalyst screening (e.g., XPhos vs. SPhos) .
Q. What strategies address low yields or contradictions in reported synthetic protocols?
- Methodological Answer :
- Catalyst Optimization : Use of Pd(dba) with XPhos ligand improves coupling efficiency for sterically hindered substrates .
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but may require inert atmospheres to prevent decomposition .
- Purification Adjustments : Gradient elution in flash chromatography (e.g., dichloromethane → ethyl acetate/methanol) resolves co-eluting impurities .
- Contradiction Analysis : Compare reaction scales (e.g., 29% yield at 0.4 mmol vs. 67% at 2.5 mmol) and reagent stoichiometry (e.g., 1.2 eq boronic acid for full conversion) .
Q. How can researchers enhance solubility for biological testing without compromising activity?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., carboxylic acid at position 3 via Vilsmeier-Haack formylation followed by oxidation) increases aqueous solubility .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays, ensuring compound stability via pH control (pH 6.5–7.4) .
- Prodrug Design : Acetyl or PEG-ylated derivatives improve pharmacokinetics while retaining target binding .
Q. What computational or experimental approaches elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking Studies : Map interactions with biological targets (e.g., kinase ATP pockets) using PyMol or AutoDock, guided by X-ray crystallography data of analogous inhibitors .
- SAR Libraries : Synthesize analogs with substituents at positions 3 (e.g., ethynyl, nitrile) and 5 (e.g., aryl, methoxy) to assess effects on IC values. For example, 3-cyano derivatives show 10-fold higher kinase inhibition than bromo analogs .
- Electrostatic Potential Maps : DFT calculations (e.g., Gaussian 09) reveal bromine’s electron-withdrawing impact on π-π stacking with aromatic residues .
Q. Data Contradiction and Validation
Q. How should researchers validate conflicting data on regioselectivity in halogenation reactions?
- Methodological Answer :
- Isotopic Labeling : Use N NMR or C-labeled precursors to trace bromination sites .
- X-ray Crystallography : Resolve ambiguity in substitution patterns (e.g., bromine at C5 vs. C7) .
- Competition Experiments : Compare reactivity of positional isomers under identical conditions (e.g., 5-bromo vs. 7-bromo derivatives in SNAr reactions) .
属性
IUPAC Name |
5-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)9-10-6(4)11/h1-2H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBJQRPVGPXKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086064-44-9 | |
Record name | 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。